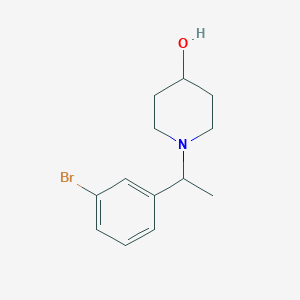
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol
Übersicht
Beschreibung
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C13H18BrNO and its molecular weight is 284.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiral Separation and Analysis
- A study focused on the enantiomeric resolution and simulation of compounds similar to 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol. The research utilized a Chiralpak IA column, highlighting the importance of understanding chiral interactions in compounds like this compound. The study demonstrated that hydrogen bonding and π–π interactions play crucial roles in the chiral resolution process (Ali et al., 2016).
Potential in Treating Neurological Disorders
- Research on optically active molecules based on a similar structure as this compound showed varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. This suggests potential applications in treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).
Antimicrobial Properties
- N-substituted derivatives of a compound structurally related to this compound were synthesized and showed moderate to significant antimicrobial activity. This highlights the potential of such compounds in antimicrobial applications (Khalid et al., 2016).
Anticancer Agents
- Studies on propanamide derivatives of this compound analogs demonstrated potential as anticancer agents. This suggests the applicability of such compounds in cancer research and treatment (Rehman et al., 2018).
Selective Estrogen Receptor Modulators
- A study on compounds similar to this compound explored their use as Selective Estrogen Receptor Modulators (SERMs), potentially beneficial in treating conditions like breast cancer (Yadav et al., 2011).
Structural and Steric Analysis
- The structural and steric properties of this compound and related compounds were analyzed, providing insights into their potential pharmacological applications (Vardanyan, 2018).
Wirkmechanismus
Target of Action
The primary target of 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol is the µ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of the MOR leads to analgesic effects, making it a key target for pain management .
Mode of Action
This compound acts as a potent, full agonist at the MOR . This means that it binds to the MOR and activates it, triggering a series of intracellular events. This activation involves the recruitment of beta-arrestin-2, a regulatory protein .
Biochemical Pathways
Upon activation of the MOR by this compound, several biochemical pathways are affected. These pathways are primarily involved in pain perception and response. The downstream effects of these pathways include analgesia, or pain relief .
Pharmacokinetics
These properties can impact the bioavailability of the compound, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its activation of the MOR. This activation leads to a decrease in the perception of pain, providing analgesic effects . Like other opioids, it may also produce typical opioid effects such as respiratory depression and sedation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the stability of the compound. Additionally, individual factors such as genetic variations in the MOR or metabolic enzymes could influence the compound’s efficacy and potential side effects. Specific studies on these aspects for this compound are currently lacking .
Biochemische Analyse
Biochemical Properties
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to bind to specific receptors and enzymes, influencing their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions can vary, including enzyme inhibition or activation, which can affect the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades. This can result in altered gene expression patterns and metabolic fluxes within the cell . Additionally, this compound may impact cellular processes such as apoptosis, proliferation, and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an agonist or antagonist at specific receptors, leading to changes in receptor activity. For instance, it may bind to opioid receptors, influencing their signaling pathways and resulting in analgesic effects. Additionally, this compound can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression . These molecular interactions are crucial for understanding the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, including alterations in cell signaling pathways and gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as analgesia or anti-inflammatory properties. At higher doses, toxic or adverse effects may be observed, including respiratory depression or neurotoxicity . Threshold effects have also been reported, where a certain dosage level is required to achieve a specific pharmacological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes. Additionally, its localization and accumulation within specific tissues can affect its overall pharmacological activity . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications. This subcellular localization can influence the compound’s activity and function, as it may interact with specific biomolecules within these compartments . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[1-(3-bromophenyl)ethyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-10(11-3-2-4-12(14)9-11)15-7-5-13(16)6-8-15/h2-4,9-10,13,16H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVAXUDXTLUENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
![3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid](/img/structure/B1408468.png)

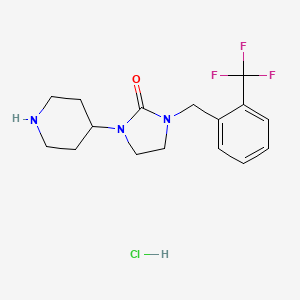
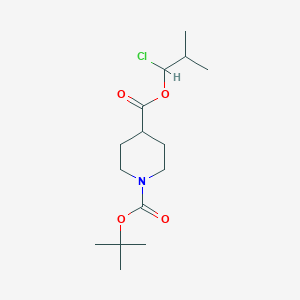
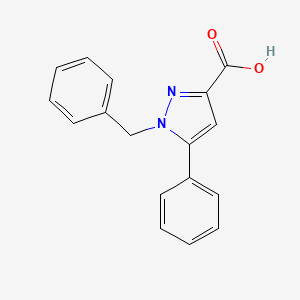


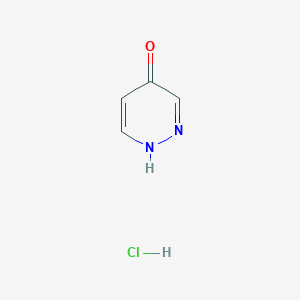
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine](/img/structure/B1408481.png)
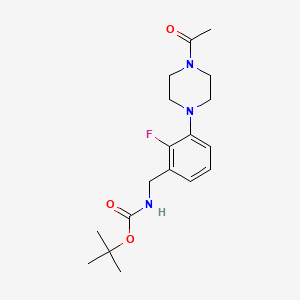
![Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408484.png)

![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid](/img/structure/B1408487.png)
